(R)-3-acetoxy-gamma-butyrolactone

Description

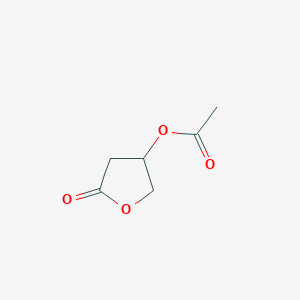

Structure

3D Structure

Properties

IUPAC Name |

(5-oxooxolan-3-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(7)10-5-2-6(8)9-3-5/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAAHMCFVNHTBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role As a Chiral Building Block in Advanced Organic Synthesis

Precursor to Chiral Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The enantiopure nature of (R)-3-acetoxy-gamma-butyrolactone makes it an ideal starting point for the synthesis of a multitude of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where specific stereochemistry is crucial for therapeutic efficacy.

Synthesis of Statin Side Chains and Atorvastatin (B1662188) Intermediates

This compound is a key precursor in the synthesis of the chiral side chains of statin drugs, a class of medications widely used to lower cholesterol. nih.gov These drugs, including the top-selling atorvastatin (Lipitor®), feature a characteristic 3,5-dihydroxy acid side chain that is essential for their biological activity. nih.gov The synthesis of this critical component often involves the use of (R)-3-hydroxy-gamma-butyrolactone, which can be derived from this compound.

The process can involve enzymatic reactions to achieve high enantiomeric purity. rsc.org For instance, a key intermediate for atorvastatin, (3R)-4-cyano-3-hydroxybutyric acid, can be synthesized from (S)-3-hydroxy-gamma-butyrolactone, highlighting the importance of these chiral lactones in accessing crucial statin fragments. google.com The development of efficient, green-by-design biocatalytic processes underscores the industrial relevance of these intermediates in producing key components of atorvastatin. rsc.org

Table 1: Key Intermediates in Statin Synthesis Derived from Butyrolactone Scaffolds

| Intermediate | Precursor | Therapeutic Target |

| (3R)-4-cyano-3-hydroxybutyric acid | (S)-3-hydroxy-gamma-butyrolactone | Atorvastatin google.com |

| Chiral 3,5-dihydroxy acid side chain | (R)-3-hydroxy-gamma-butyrolactone | Statins (e.g., Atorvastatin, Rosuvastatin) nih.gov |

| Atorvastatin lactone | Tert-butyl isopropylidene nitrile | Atorvastatin google.com |

Derivatization to L-Carnitine and its Stereoisomers

This compound serves as a valuable starting material for the synthesis of L-carnitine ((R)-3-hydroxy-4-trimethylaminobutyric acid), a vital compound involved in fatty acid metabolism. sci-hub.stcapes.gov.br L-carnitine is biosynthesized from trimethyllysine through a series of enzymatic steps. wikipedia.orgnih.gov

Synthetic routes to L-carnitine often utilize chiral precursors to establish the correct stereochemistry. One approach involves the conversion of (R)-3-hydroxy-gamma-butyrolactone, obtained from racemic 3-acyloxy-gamma-butyrolactone via enzymatic resolution, into L-carnitine through a sequence of reactions including ring-opening, epoxidation, and nucleophilic substitution with trimethylamine. wipo.int Another strategy starts from the more readily available (S)-3-hydroxy-gamma-butyrolactone and employs a "functional group priority switching" method to achieve the desired (R)-configuration for L-carnitine. sci-hub.stcapes.gov.br This involves transforming the (S)-lactone into an (R)-4-cyano-3-hydroxybutyric acid ester, which is then converted to a precursor of L-carnitine. sci-hub.stcapes.gov.br

Preparation of Neuromodulators and GABA Receptor Agonists (e.g., (R)-GABOB)

This compound is a key intermediate in the synthesis of various neuromodulators, including agonists for the gamma-aminobutyric acid (GABA) receptors. wikipedia.org GABA is the primary inhibitory neurotransmitter in the central nervous system. nih.gov GABA receptor agonists typically produce sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. wikipedia.org

A significant application is the preparation of (R)-4-amino-3-hydroxybutyric acid ((R)-GABOB), a known GABA receptor agonist. sci-hub.stcapes.gov.brwikipedia.org The synthesis of (R)-GABOB can be achieved from (R)-3-hydroxy-gamma-butyrolactone. capes.gov.br Similar to the synthesis of L-carnitine, methods have been developed to produce (R)-GABOB from the enantiomeric (S)-3-hydroxy-gamma-butyrolactone by inverting the stereochemistry at the hydroxyl-bearing carbon. sci-hub.stcapes.gov.br The actions of gamma-hydroxybutyrate (GHB) and its prodrug gamma-butyrolactone (B3396035) (GBL) are believed to be mediated by GABA(B) receptors. nih.gov

Intermediates for Brain Metabolism Enhancers (e.g., (S)-Oxiracetam)

The chiral nature of this compound also makes it a valuable precursor for the synthesis of nootropic agents, or brain metabolism enhancers. A notable example is (S)-Oxiracetam, a compound synthesized from (S)-3-hydroxy-gamma-butyrolactone. google.comguidechem.com While the starting material in this case is the (S)-enantiomer, the synthetic strategies often involve similar chemical transformations of the butyrolactone ring, highlighting the versatility of this scaffold. 3-hydroxybutyrate (B1226725) (3HB) is a major ketone body that serves as an energy source for the brain, particularly when glucose is scarce. researchgate.net

Building Blocks for HIV Inhibitors

The structural framework of this compound is also incorporated into the synthesis of certain antiviral agents. Specifically, (S)-3-hydroxytetrahydrofuran, which can be derived from (S)-3-hydroxy-gamma-butyrolactone, is a crucial intermediate for some drugs used in the treatment of Acquired Immunodeficiency Syndrome (AIDS). google.comguidechem.com The synthesis of HIV-1 protease inhibitors has been approached using chiral building blocks derived from cascade reactions involving similar starting materials. nih.gov

Precursors for Other Chiral Drugs and Value-Added Chemicals

The utility of this compound and its derivatives extends beyond the aforementioned examples. It serves as a versatile chiral pool compound for the synthesis of a wide range of other valuable molecules. google.comguidechem.com For instance, it can be a precursor to (S)-3-hydroxy-4-bromobutyric acid, a potential tranquilizer. google.comguidechem.com

The gamma-butyrolactone motif is a common structural feature in numerous natural products exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. researchgate.net The development of synthetic methods to access structurally diverse gamma-butyrolactones is an active area of research, with applications in creating natural product-like compounds. researchgate.netderpharmachemica.com

The unique structural features of this compound, particularly its stereocenter at the C-3 position, make it a highly sought-after chiral precursor in asymmetric synthesis. Organic chemists utilize this compound to introduce specific stereochemistry into target molecules, a critical aspect in the synthesis of biologically active compounds where enantiomeric purity is paramount.

Stereoselective Assembly of Natural Product Skeletons

The rigid γ-butyrolactone framework of this compound provides a reliable scaffold for the stereocontrolled construction of complex natural product skeletons. The existing stereocenter directs the stereochemical outcome of subsequent reactions, enabling the synthesis of target molecules with high diastereoselectivity. This approach has been instrumental in the synthesis of various natural products containing the γ-butyrolactone motif. For instance, the synthesis of γ-butyrolactone hormones, which are crucial for regulating natural product biosynthesis in bacteria, often utilizes chiral precursors to establish the correct stereochemistry. nih.govnih.gov The ability to efficiently generate enantiomerically pure building blocks is a key advantage in the total synthesis of these and other complex natural products. researchgate.netnih.gov

Derivatization to α-Methylene-γ-Butyrolactones as Pharmacophores

The α-methylene-γ-butyrolactone moiety is a common pharmacophore found in a large number of natural products with a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. acs.orgnih.gov this compound serves as a versatile precursor for the synthesis of these important compounds. The conversion typically involves the introduction of a methylene (B1212753) group at the α-position (C-2) of the lactone ring. Various synthetic strategies have been developed to achieve this transformation, often involving olefination reactions. The presence of the acetoxy group at the C-3 position can influence the reactivity and stereoselectivity of these reactions, allowing for the controlled synthesis of specific α-methylene-γ-butyrolactone derivatives. nih.govresearchgate.netrsc.org

Application in Total Synthesis of Specific Bioactive Compounds (e.g., Viridiofungin A, Methylenolactocin)

The utility of this compound and its derivatives is exemplified in the total synthesis of several bioactive natural products.

Viridiofungin A: The total synthesis of Viridiofungin A, a potent inhibitor of serine palmitoyl (B13399708) transferase, has been accomplished through various routes. rsc.orgresearchgate.net Some synthetic strategies have employed chiral building blocks derived from or related to the γ-butyrolactone framework to establish the key stereocenters of the molecule. lookchem.comnih.govunimelb.edu.au

Methylenolactocin: This antitumor antibiotic, characterized by its α-methylene-γ-butyrolactone core, has been a target for total synthesis. acs.org Synthetic approaches have utilized chiral precursors to control the stereochemistry of the final product, demonstrating the importance of chiral building blocks in achieving the synthesis of enantiomerically pure methylenolactocin. researchgate.net

The following table summarizes key aspects of the total synthesis of these compounds:

| Bioactive Compound | Key Synthetic Strategy | Role of Chiral Building Block |

| Viridiofungin A | Olefin cross-metathesis, β-lactone ring opening | Establishment of key stereocenters |

| Methylenolactocin | Diastereoselective cycloaddition reactions | Control of stereochemistry |

Synthetic Utility in Forming Polycyclic and Multifunctionalized Structures

Beyond the synthesis of linear or simple cyclic natural products, this compound is a valuable tool for constructing more complex polycyclic and multifunctionalized architectures. The lactone ring can be opened or can participate in various cycloaddition and annulation reactions to build intricate ring systems. For example, the stereoselective construction of the tricyclic ring system of asteriscanolide, a sesquiterpene lactone, has been achieved utilizing a strategy that could conceptually be adapted from γ-butyrolactone-derived precursors. lsu.edu Furthermore, the functional groups present on the lactone can be manipulated to introduce additional complexity and functionality into the target molecule.

Stereoselective Transformations via this compound as a Chiral Synthon

The synthetic utility of this compound extends to a variety of stereoselective transformations where it acts as a chiral synthon, a molecule whose inherent chirality is transferred to a new molecule.

Functionalization at C-2, C-3, and C-4 Positions

The carbon atoms of the γ-butyrolactone ring (C-2, C-3, and C-4) can be selectively functionalized, allowing for the introduction of a wide range of substituents with stereochemical control.

C-2 Position: The α-position to the carbonyl group (C-2) is readily deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, aryl, or other functional groups. The stereoselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

C-3 Position: The C-3 position, bearing the acetoxy group, is a key site for stereochemical control. The acetoxy group can be displaced by a variety of nucleophiles, often with inversion of configuration, providing access to a range of (S)-3-substituted-γ-butyrolactones. Alternatively, elimination of the acetoxy group can lead to the formation of α,β-unsaturated lactones. google.com

C-4 Position: Functionalization at the C-4 position can be achieved through various methods, including ring-opening of the lactone followed by modification and subsequent ring-closure. This allows for the introduction of different substituents at this position, further expanding the synthetic utility of this chiral building block.

The ability to selectively modify these positions makes this compound a highly versatile and powerful tool in the hands of synthetic organic chemists for the construction of a diverse array of complex and biologically important molecules.

Ring-Opening and Ring-Closing Reactions for Diversification

The rigid γ-butyrolactone framework of this compound can be strategically opened and subsequently closed to generate a diverse array of chiral molecules. This approach is powerfully demonstrated in the synthesis of L-carnitine, a medically significant compound involved in fatty acid metabolism. sci-hub.stcapes.gov.br While many syntheses start with the (S)-enantiomer to achieve the desired (R)-configuration in the final product, the chemical principles of ring manipulation are directly applicable.

A common strategy involves the activation of the 3-hydroxyl group (after deacetylation of the parent compound) to create a better leaving group, such as a mesylate. This activation facilitates a nucleophilic attack that opens the lactone ring. For instance, in an aqueous acidic medium, (S)-3-mesyloxy-gamma-butyrolactone undergoes ring-opening to form (S)-4-hydroxy-3-methanesulfonyloxybutyric acid. researchgate.net Subsequent treatment with a base induces an intramolecular SN2 reaction. The carboxylate group attacks the carbon bearing the mesyloxy group, leading to the formation of a chiral epoxide, (R)-3,4-epoxybutyrate, with a complete inversion of stereochemistry at the C3 position. google.com

This newly formed chiral epoxide is a versatile intermediate. Its strained ring is readily opened by a variety of nucleophiles, leading to a range of functionalized chiral products. In the synthesis of L-carnitine, the epoxide is opened by trimethylamine, yielding the target molecule. google.comwipo.int This sequence of activation, ring-opening, ring-closing to an epoxide, and final ring-opening exemplifies how the initial chiral lactone can be transformed into structurally diverse and valuable chiral compounds.

Table 1: Key Intermediates in the Synthesis of L-Carnitine from a γ-Butyrolactone Precursor

| Starting Material/Intermediate | Key Transformation | Product |

| (S)-3-hydroxy-gamma-butyrolactone | Activation with methanesulfonyl chloride | (S)-3-mesyloxy-gamma-butyrolactone |

| (S)-3-mesyloxy-gamma-butyrolactone | Acid-catalyzed hydrolysis (ring-opening) | (S)-4-hydroxy-3-methanesulfonyloxybutyric acid |

| (S)-4-hydroxy-3-methanesulfonyloxybutyric acid | Base-induced cyclization (ring-closing) | Sodium (R)-3,4-epoxybutyrate |

| Sodium (R)-3,4-epoxybutyrate | Nucleophilic ring-opening | L-carnitine |

This table illustrates a representative pathway starting from the (S)-enantiomer to yield L-carnitine. The principles are applicable to the (R)-enantiomer for the synthesis of the corresponding D-carnitine.

Diastereoselective Control in Subsequent Reactions

The stereocenter at the C3 position of this compound exerts significant influence on the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective control. This control is crucial for the synthesis of molecules with multiple, well-defined stereocenters.

A prime example of this diastereoselective control is observed in the SN2 reaction during the synthesis of L-carnitine precursors described previously. researchgate.netgoogle.com The intramolecular cyclization of (S)-4-hydroxy-3-methanesulfonyloxybutyric acid to form the epoxide proceeds with complete inversion of configuration. This is a classic example of substrate-controlled diastereoselectivity, where the existing stereocenter dictates the trajectory of the intramolecular nucleophilic attack, resulting in the formation of only one of the two possible diastereomeric epoxides.

Furthermore, theoretical studies on related γ-butyrolactone systems provide insight into how substituents on the ring direct the facial selectivity of reactions at adjacent positions. For instance, the alkylation of enolates derived from 4-substituted γ-butyrolactones has been shown to proceed with high diastereoselectivity. The pre-existing substituent on the lactone ring creates a sterically biased environment, forcing the incoming electrophile to approach from the less hindered face of the enolate. This principle is fundamental to using chiral γ-butyrolactones as templates for building complex stereochemical arrays.

In a similar vein, diastereoselective epoxidation of γ-hydroxy α,β-unsaturated esters, which can be derived from chiral butyrolactones, is highly dependent on the stereochemistry of the hydroxyl group. researchgate.net The directing effect of this group ensures that the epoxidizing agent adds to a specific face of the double bond, leading to the formation of one diastereomer in preference to the other. These examples underscore the power of the stereocenter in this compound and its derivatives to control the three-dimensional architecture of the final product.

Table 2: Examples of Diastereoselective Reactions in γ-Butyrolactone Systems

| Starting Material Type | Reaction | Key Factor for Diastereoselectivity | Typical Outcome |

| γ-Hydroxy α,β-unsaturated ester | Nucleophilic epoxidation | Directing effect of the γ-hydroxyl group | High preference for one diastereomeric epoxide |

| 4-Substituted γ-butyrolactone | Enolate alkylation | Steric hindrance from the C4 substituent | anti-Alkylation product favored |

| 3-Mesyloxy-γ-hydroxybutyric acid | Intramolecular cyclization | SN2 mechanism with inversion | Stereospecific formation of a single epoxide diastereomer |

Analytical and Stereochemical Characterization in Research

Advanced Chromatographic Techniques for Enantiopurity Assessment

Chromatographic methods are the cornerstone for separating and quantifying the enantiomers of (R)-3-acetoxy-gamma-butyrolactone. These techniques utilize chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.

Chiral Gas Chromatography (GC) and GC-MS for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is a powerful technique for the enantioselective analysis of volatile compounds like this compound. libretexts.org By employing a capillary column coated with a chiral stationary phase, the two enantiomers can be separated and their relative peak areas used to calculate the enantiomeric excess (ee). libretexts.org

Commonly used chiral stationary phases for this purpose are derivatives of cyclodextrins, such as beta-cyclodextrin (B164692) and gamma-cyclodextrin. restek.comrestek.com These cyclodextrins are macrocyclic oligosaccharides that form inclusion complexes with the enantiomers, with the stability of these complexes differing for the (R) and (S) forms, thus enabling their separation. gcms.cz For instance, stationary phases like 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl beta-cyclodextrin have shown unique selectivity for lactones. restek.com The choice of the specific cyclodextrin (B1172386) derivative can significantly influence the separation efficiency. gcms.cz

When coupled with a mass spectrometer (GC-MS), this technique not only separates the enantiomers but also provides mass spectral data for each, confirming their identity. nih.govdshs-koeln.deresearchgate.netnih.gov The mass spectrometer detects the ions produced from the separated enantiomers, and the resulting fragmentation patterns can be used for structural elucidation and confirmation. nih.govnih.gov This combination is invaluable for unambiguous peak identification and quantification, especially in complex matrices. libretexts.org

Below is a table summarizing typical chiral GC columns used for lactone separations:

| Column Type | Stationary Phase | Typical Application |

| Cyclodextrin-based | Derivatized β- or γ-cyclodextrin | Enantiomeric separation of lactones and other chiral compounds. restek.comrestek.com |

| Rt-βDEXsa | 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl beta cyclodextrin in polysiloxane | Unique selectivity for esters and lactones. restek.com |

| Rt-γDEXsa | 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl gamma cyclodextrin in polysiloxane | Ideal for larger organic molecules. restek.com |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the enantiomeric resolution of this compound, particularly for non-volatile derivatives or when preparative-scale separation is required. hplc.eu This technique utilizes a column packed with a chiral stationary phase (CSP) to separate the enantiomers. hplc.eu

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have demonstrated broad enantioselectivity for a variety of compounds, including lactones. nih.gov These CSPs, often coated or immobilized on a silica (B1680970) support, provide a chiral environment that leads to differential retention of the enantiomers. hplc.eunih.gov Pirkle-type CSPs, which are covalently bonded to the silica support, are also effective and offer high durability. hplc.eu

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing the separation. By adjusting the mobile phase composition, the retention times and resolution of the enantiomers can be fine-tuned. researchgate.net The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage for accurately determining enantiomeric purity, especially when one enantiomer is present in trace amounts. hplc.eu

The following table outlines common chiral HPLC stationary phases:

| CSP Type | Description |

| Polysaccharide-based (e.g., Chiralpak) | Derivatives of cellulose or amylose coated on silica gel. nih.govmdpi.com |

| Pirkle-type | Covalently bonded chiral selectors, such as phenylglycine derivatives. hplc.eu |

| Cyclodextrin-based | Native or derivatized cyclodextrins bonded to silica. nih.gov |

Supercritical Fluid Chromatography (SFC) in Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations. selvita.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar organic modifier like methanol (B129727) or ethanol. chromatographyonline.com This technique offers several advantages, including faster analysis times, reduced solvent consumption, and lower backpressure compared to HPLC. chromatographyonline.comafmps.bewaters.com

Similar to HPLC, SFC relies on chiral stationary phases to achieve enantiomeric separation. nih.gov Polysaccharide-based CSPs are the most commonly used and have proven highly effective for a wide range of chiral compounds. afmps.benih.gov The principles of chiral recognition in SFC are similar to those in HPLC, involving transient diastereomeric interactions between the enantiomers and the CSP. chromatographyonline.com

SFC is particularly well-suited for high-throughput screening and purification of chiral compounds in drug discovery and development. waters.comnih.govresearchgate.net The ability to rapidly screen multiple columns and mobile phase modifiers makes it an efficient tool for method development. afmps.beshimadzu.com

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound, confirming the presence and connectivity of all atoms in the molecule.

The chemical shifts and coupling constants in the ¹H NMR spectrum are characteristic of the protons in the gamma-butyrolactone (B3396035) ring and the acetyl group. Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon atom, including the carbonyl carbon of the lactone and the ester, the chiral carbon bearing the acetoxy group, and the other carbons in the ring.

For determining enantiomeric purity, chiral shift reagents, such as europium complexes like Eu(hfc)₃, can be used. libretexts.org These reagents form diastereomeric complexes with the enantiomers, which can lead to the splitting of NMR signals, allowing for the quantification of each enantiomer. libretexts.org

Mass Spectrometry (MS) and Tandem MS for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS analysis will show a molecular ion peak corresponding to its molecular weight, confirming its identity.

When coupled with a chromatographic separation technique like GC or HPLC (i.e., GC-MS or LC-MS), MS provides a powerful tool for both qualitative and quantitative analysis. nih.gov In tandem mass spectrometry (MS/MS), a specific ion (often the molecular ion) is selected and fragmented to produce a characteristic fragmentation pattern. nih.gov This pattern serves as a "fingerprint" for the molecule, enhancing the certainty of its identification, especially in complex samples. nih.gov Multiple reaction monitoring (MRM) in tandem MS is a highly selective and sensitive method for quantifying the target analyte. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to its two primary functional groups: the five-membered lactone ring and the acetate (B1210297) ester group.

The most prominent features in the IR spectrum are the carbonyl (C=O) stretching vibrations. Due to the ring strain in the five-membered lactone, its carbonyl group typically absorbs at a higher frequency than that of an acyclic ester. The acetate group's carbonyl also contributes to this region. Consequently, strong absorption bands are expected in the range of 1740-1800 cm⁻¹. For the parent compound, γ-butyrolactone (GBL), a strong carbonyl absorption is observed around 1770-1743 cm⁻¹. vaia.comresearchgate.net The presence of the additional acetate group in this compound will also show a strong C=O stretch in the 1735-1750 cm⁻¹ region. Furthermore, characteristic C-O stretching vibrations for both the lactone and the acetate ester linkages are typically observed in the fingerprint region, between 1000 and 1300 cm⁻¹. Relatively pure samples can be examined directly by IR spectroscopy to confirm the presence of these key functional groups. swgdrug.org

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Lactone (γ-lactone) | C=O stretch | 1760 - 1800 | Strong |

| Acetate (Ester) | C=O stretch | 1735 - 1750 | Strong |

| Lactone & Acetate | C-O stretch | 1000 - 1300 | Strong |

| Alkyl | C-H stretch | 2850 - 3000 | Medium |

Determination of Absolute Configuration and Optical Purity

Establishing the absolute configuration and enantiomeric purity is critical for a chiral compound. While spectroscopic methods provide valuable information, definitive assignment and purity assessment often require a combination of techniques.

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline compound, thereby providing definitive proof of its absolute stereochemistry. This technique involves diffracting X-rays through a single crystal of the substance to generate a unique diffraction pattern, from which a detailed electron density map and, ultimately, the precise arrangement of every atom in the molecule can be calculated.

While this method is the gold standard, its application requires the successful growth of a high-quality single crystal, which can be a challenging endeavor. Although the crystal structure of the achiral parent compound, γ-butyrolactone, has been solved and refined from powder diffraction data, specific crystallographic data for this compound is not widely reported. nih.govresearchgate.net A crystallographic analysis would yield precise bond lengths, bond angles, and torsional angles, and would unambiguously establish the (R) configuration at the C3 chiral center, typically with reference to the Flack parameter.

Table 2: Illustrative Crystallographic Data for γ-Butyrolactone (Polymorph BL1 at 180 K)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/a | nih.gov |

| a (Å) | 10.1282 | nih.gov |

| b (Å) | 10.2303 | nih.gov |

| c (Å) | 8.3133 | nih.gov |

| β (°) | 93.291 | nih.gov |

| Molecules per unit cell (Z) | 8 | nih.gov |

Chiroptical techniques, such as optical rotation and circular dichroism (CD) spectroscopy, are essential for routine assessment of enantiomeric purity and for correlating the stereochemistry of unknown samples with those of known standards.

Optical Rotation measures the angle to which a chiral compound rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic of the compound's stereochemistry. For the precursor, (S)-3-hydroxy-γ-butyrolactone, a specific rotation [α]²⁵D of -34° has been reported. By convention, its enantiomer, (R)-3-hydroxy-γ-butyrolactone, would exhibit a positive rotation of the same magnitude ([α]²⁵D = +34°). The sign of rotation for the acetylated derivative, this compound, is also expected to be positive, and its magnitude can be used to determine the enantiomeric excess (ee) of a sample.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference (Δε) against wavelength and shows positive or negative peaks, known as Cotton effects, which are highly sensitive to the molecule's stereochemistry. Studies on related (R)-γ-butyrolactone derivatives have shown characteristic positive Cotton effects. For example, a natural (R)-GBL derivative exhibited positive peaks at 279 nm (Δε +0.465) and 229 nm (Δε +0.342). nih.gov The presence and sign of these Cotton effects serve as a reliable indicator for assigning the absolute configuration of this compound by comparison with known analogues.

Table 3: Chiroptical Data for Related γ-Butyrolactone Compounds

| Compound | Technique | Observed Value | Reference |

|---|---|---|---|

| (S)-3-Hydroxy-γ-butyrolactone | Optical Rotation | [α]²⁵D = -34° | |

| (R)-GBL Derivative (Sal-GBL1) | CD Spectroscopy | 279 nm (Δε +0.465), 229 nm (Δε +0.342) | nih.gov |

Derivatization is a powerful strategy used in chiral analysis, especially when direct separation or analysis of enantiomers is difficult. This approach involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be readily distinguished and quantified by standard chromatographic (GC, HPLC) or spectroscopic (NMR) techniques.

For this compound, this analysis is typically performed on its precursor, (R)-3-hydroxy-γ-butyrolactone. A widely used method is the formation of Mosher's esters. The chiral alcohol is reacted with a chiral acyl chloride, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form diastereomeric esters. In ¹H-NMR or ¹⁹F-NMR spectroscopy, the signals of the protons or fluorine atoms near the newly formed stereocenter will exhibit different chemical shifts for each diastereomer. By integrating these distinct signals, the ratio of the diastereomers, and thus the enantiomeric purity of the original alcohol, can be accurately determined.

Another approach involves enzymatic resolution, where an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture. For instance, lipase (B570770) from Candida rugosa has been used for the selective hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone, allowing for the separation of the enantiomers. nih.gov Such chemoenzymatic methods rely on the principles of derivatization and selective reaction to achieve chiral separation. nih.govnih.gov

Future Directions and Emerging Research Areas Pertaining to R 3 Acetoxy Gamma Butyrolactone

Development of Novel Stereoselective Methodologies for Direct Synthesis

The efficient synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. Future research is heavily focused on developing more direct and efficient stereoselective methods to produce (R)-3-acetoxy-gamma-butyrolactone and related chiral lactones, moving beyond classical resolution or multi-step sequences from the chiral pool. Key areas of development include asymmetric catalysis and novel cyclization strategies.

Recent progress in the rhodium-catalyzed asymmetric hydrogenation of γ-hydroxybutenolides has provided a highly efficient route to chiral γ-butyrolactones with excellent enantioselectivities (up to >99% ee). nih.gov Adapting such methodologies for the direct synthesis of the 3-acetoxy derivative is a promising avenue. Another approach involves the [3+2] annulation of allylic silanes with N-chlorosulfonyl isocyanate, which has been successfully used for the stereoselective synthesis of substituted γ-butyrolactones. nih.gov Furthermore, organocatalysis, particularly using chiral bifunctional amine-squaramides, has been shown to be effective in the asymmetric vinylogous Michael addition to form substituted butyrolactams, a strategy that could be adapted for butyrolactone synthesis. rsc.org

Future efforts will likely concentrate on:

Direct Asymmetric Aceto-functionalization: Developing catalytic systems that can directly introduce the acetoxy group onto a prochiral γ-butyrolactone precursor with high stereocontrol.

Photoredox Catalysis: Exploring light-driven reactions, such as the recently developed carboxylative cyclization of allylic alcohols using CO₂ radical anions, to construct the γ-butyrolactone core under mild conditions. acs.org

| Methodology | Catalyst/Reagent | Key Feature | Reported Efficiency |

| Asymmetric Hydrogenation | Rhodium/ZhaoPhos | High enantioselectivity for γ-butenolides | Up to >99% ee nih.gov |

| [3+2] Annulation | N-chlorosulfonyl isocyanate | Stereoselective formation of substituted GBLs | Good yields and stereocontrol nih.gov |

| Michael Addition | Chiral amine-squaramide | High diastereoselectivity and enantioselectivity | Up to >99:1 dr, >99% ee rsc.org |

| Carboxylative Cyclization | Photoredox/HAT catalysis | Utilizes CO₂ as a C1 source | Excellent yields for GBL derivatives acs.org |

Expanding the Scope of this compound as a Chiral Building Block

This compound is a valuable C4 chiral synthon. researchgate.netnih.gov The acetoxy group serves as a stable protecting group for the hydroxyl function, which can be unmasked at a later synthetic stage. This allows for a wide range of chemical transformations on other parts of the molecule without affecting the stereocenter at C3.

Research is focused on applying this building block to the synthesis of increasingly complex and biologically active molecules. Its utility has been demonstrated in the synthesis of polyhydroxylated alkaloids and other natural products. rsc.org For example, chiral γ-butyrolactones are key intermediates in the synthesis of lignans (B1203133) like (-)-hinokinin and (-)-isodeoxypodophyllotoxin, which possess significant biological activities. nih.gov The direct conversion of the related (S)-3-hydroxy-γ-butyrolactone to other chiral three-carbon building blocks has also been reported, highlighting the versatility of this scaffold. nih.gov

Future applications are expected to expand into:

Fragment-Based Drug Discovery: Using the this compound core as a scaffold to build libraries of compounds for screening against various biological targets.

Total Synthesis of Novel Natural Products: Employing the chiral lactone in the enantioselective synthesis of newly discovered natural products with potential therapeutic applications.

Development of Chiral Ligands: Converting the butyrolactone into novel chiral ligands for asymmetric catalysis, thereby expanding the toolbox of synthetic chemists.

Integration of Bioprocesses and Chemical Synthesis for Sustainable Production

The demand for greener and more sustainable chemical manufacturing is driving the integration of biocatalysis with traditional chemical synthesis. For the production of chiral compounds like this compound, this hybrid approach offers significant advantages in terms of stereoselectivity, milder reaction conditions, and the use of renewable feedstocks. nih.gov

Biological methods, such as using engineered microorganisms or isolated enzymes, are being developed for the enantioselective synthesis of (S)-3-hydroxy-γ-butyrolactone (HGB). researchgate.netscilit.com For instance, engineered Escherichia coli has been used to produce optically pure (S)-3HγBL from D-xylose, a renewable resource derived from biomass, with an enantiomeric excess of 99.3%. nih.gov Such biological processes can provide the chiral precursor, (R)- or (S)-HGB, which can then be easily acetylated to yield the target compound.

Another emerging area is the development of integrated chemical processes that couple exothermic and endothermic reactions to improve energy efficiency and yield. researchgate.netupb.ro For example, coupling maleic anhydride (B1165640) hydrogenation with 1,4-butanediol (B3395766) dehydrogenation can lead to a more efficient production of γ-butyrolactone. researchgate.net Applying this principle to chiral syntheses represents a significant future challenge and opportunity.

| Production Strategy | Starting Material | Key Technology | Advantage |

| Microbial Synthesis | D-Xylose | Engineered E. coli | Renewable feedstock, high enantiopurity nih.gov |

| Chemo-enzymatic Synthesis | Racemic 3-acetoxy-GBL | Lipase-catalyzed resolution | High regioselectivity and enantioselectivity researchgate.net |

| Integrated Chemical Process | Maleic Anhydride / 1,4-Butanediol | Reaction coupling | Improved energy efficiency and yield researchgate.net |

| Renewable Catalysis | 2-Furanone (from biomass) | Pd/HAC catalyst | Sustainable catalyst and feedstock nih.gov |

High-Throughput Screening and Automation in Chiral Synthesis Research

The discovery of novel catalysts and the optimization of reaction conditions for stereoselective synthesis are often laborious and time-consuming. High-throughput screening (HTS) and laboratory automation are transformative technologies that can significantly accelerate this process. unchainedlabs.comnih.gov

By using automated, miniaturized systems, researchers can rapidly screen hundreds or thousands of potential catalysts, ligands, solvents, and other reaction parameters. unchainedlabs.com This is particularly valuable in the search for new catalytic systems for the direct asymmetric synthesis of this compound. For instance, an HTS approach could be used to identify the optimal chiral catalyst and conditions for a novel enantioselective reaction. nih.gov On-the-fly synthesis and in-situ screening in a miniaturized format not only accelerate discovery but also reduce waste, aligning with the principles of green chemistry. nih.gov

Future research will likely see increased adoption of:

Automated Synthesis Platforms: Robots capable of setting up, running, and analyzing large arrays of chemical reactions.

Rapid Analytical Techniques: Integration of mass spectrometry and other analytical methods for the fast analysis of yield and enantioselectivity from HTS experiments. nih.gov

Machine Learning and AI: Using algorithms to analyze HTS data and predict optimal reaction conditions or even design new, more effective catalysts.

Applications in Materials Science and Polymer Chemistry

While γ-butyrolactone (GBL) itself has thermodynamic limitations for ring-opening polymerization (ROP), its derivatives are gaining interest as monomers for creating functional and biodegradable polyesters. icm.edu.pl The presence of a substituent on the lactone ring can increase ring strain, making polymerization more favorable. This opens up potential applications for this compound in materials science.

The resulting polyesters, poly(γ-butyrolactone)s (PGBLs), are a class of sustainable polymers that can exhibit full chemical recyclability. rsc.orgnjtech.edu.cn The incorporation of functional groups, such as the acetoxy group, allows for post-polymerization modification, enabling the fine-tuning of polymer properties for specific applications. icm.edu.pl The stereochemistry of the monomer can also influence the properties of the resulting polymer; for example, the ring-opening polymerization of racemic β-butyrolactone with specific yttrium catalysts can produce syndiotactic-enriched poly(3-hydroxybutyrate)s with distinct thermal properties. acs.org

Future research in this area will focus on:

Copolymerization: Incorporating this compound as a comonomer with other lactones to create copolymers with tailored degradation rates and mechanical properties.

Functional Polyesters: Utilizing the acetoxy group as a handle for further chemical modification after polymerization to attach drugs, imaging agents, or other functional moieties.

Stereocontrolled Polymerization: Developing catalysts that can control the stereochemistry of the polymer backbone during the ROP of chiral butyrolactones, leading to materials with unique physical and optical properties.

Q & A

Q. What are the key challenges in synthesizing (R)-3-acetoxy-gamma-butyrolactone, and how can they be methodologically addressed?

Synthesis of this compound often faces issues such as low enantiomeric purity, limited raw material accessibility, and suboptimal reaction yields. To address these:

- Raw material optimization : Substitute rare precursors with commercially available analogs (e.g., benzyloxy derivatives) while maintaining stereochemical integrity .

- Yield improvement : Use catalytic systems (e.g., organocatalysts or transition-metal catalysts) to enhance reaction efficiency and reduce side products.

- Purification : Employ column chromatography with chiral stationary phases to isolate the (R)-enantiomer .

Q. What analytical techniques are essential for characterizing this compound?

Routine characterization involves:

- NMR spectroscopy : Confirm molecular structure via H and C NMR, focusing on acetate and lactone proton signals.

- Chiral HPLC : Verify enantiomeric purity using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases .

- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or GC-MS) and detect impurities .

Q. How should researchers handle storage and stability studies for this compound?

- Storage : Store at 0–6°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the acetoxy group .

- Stability assessment : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor degradation products via LC-MS and quantify using calibration curves .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in nucleophilic substitution reactions be resolved?

Discrepancies in reaction outcomes (e.g., competing acyloxy vs. lactone ring opening) require:

- Mechanistic studies : Use isotopic labeling (e.g., O) to track reaction pathways.

- Computational modeling : Apply DFT calculations to compare activation energies of competing pathways .

- Comparative kinetics : Monitor reaction progress under controlled conditions (temperature, solvent polarity) using in-situ IR or NMR .

Q. What strategies ensure high enantioselectivity in asymmetric syntheses involving this compound?

- Chiral auxiliaries : Temporarily attach enantiopure groups (e.g., Evans oxazolidinones) to direct stereochemistry .

- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers selectively .

- Dynamic kinetic resolution (DKR) : Combine racemization catalysts (e.g., Shvo catalyst) with enantioselective enzymes to maximize yield and purity .

Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?

- Enantiomer comparison : Synthesize both (R)- and (S)-enantiomers and test inhibitory effects on target enzymes (e.g., esterases or kinases) using fluorometric assays .

- Docking simulations : Perform molecular docking to analyze binding affinity differences between enantiomers in enzyme active sites .

Q. What methodologies are recommended for studying the metabolic fate of this compound in vitro?

- Radiolabeled tracers : Incorporate C at the acetoxy group to track metabolic pathways in hepatocyte models.

- LC-MS/MS metabolomics : Identify phase I/II metabolites (e.g., hydrolyzed or conjugated products) and correlate with enzymatic activity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.